molecular formula C11H17ClFNO B1390805 N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride CAS No. 1185303-96-1

N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride

Cat. No.: B1390805
CAS No.: 1185303-96-1
M. Wt: 233.71 g/mol
InChI Key: YXDUCGXRMLVPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom on the benzyl ring and a methoxy group on the ethylamine chain, which may contribute to its unique chemical properties and reactivity.

Scientific Research Applications

N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Safety and Hazards

The safety data sheet for a related compound, 3-Fluorobenzyl bromide, indicates that it is combustible and causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzyl chloride and 2-methoxy-1-methyl-ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 3-fluorobenzyl chloride is reacted with 2-methoxy-1-methyl-ethylamine under reflux conditions in an appropriate solvent, such as ethanol or methanol.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted benzyl or ethylamine derivatives.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group may enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-alpha-(3-fluoro-benzyl)-proline hydrochloride
  • 2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride
  • 3-Fluorobenzyl chloride

Uniqueness

N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride is unique due to the specific arrangement of the fluorine atom and methoxy group, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure may result in different reactivity patterns and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDUCGXRMLVPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-Fluorobenzyl)-1-methoxy-2-propanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.